

Application Notes and Protocols for Ro 31-9790 in Cell Migration Assays

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Compound of Interest

Compound Name: Ro 31-9790

Cat. No.: B15574629

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Introduction

Ro 31-9790 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family enzymes, such as ADAM17 (also known as TACE).[1][2] These enzymes play a critical role in the degradation of the extracellular matrix (ECM) and the shedding of cell surface proteins, processes that are fundamental to cell migration.[3][4] By inhibiting these enzymes, **Ro 31-9790** can effectively block the pathways that allow cells to move through tissue barriers, making it a valuable tool for studying and potentially controlling cell migration in various physiological and pathological contexts, including cancer metastasis, inflammation, and angiogenesis.[3][5]

These application notes provide a detailed protocol for utilizing **Ro 31-9790** in a standard in vitro cell migration assay, along with relevant quantitative data and a visualization of the underlying signaling pathway.

Data Presentation

The efficacy of **Ro 31-9790** as an inhibitor varies depending on the specific enzyme and the experimental conditions. The following table summarizes key quantitative data for **Ro 31-9790**.

Target Enzyme/Process	IC50 Value / Effective Concentration	Cell Type / System	Reference
MMP-1 (Interstitial Collagenase)	2 - 200 nM	Cell-free assays	[1]
MMP-2 (Gelatinase A)	2 - 200 nM	Cell-free assays	[1]
MMP-3 (Stromelysin)	2 - 200 nM	Cell-free assays	[1]
MMP-8 (Neutrophil Collagenase)	2 - 200 nM	Cell-free assays	[1]
MMP-9 (Gelatinase B)	2 - 200 nM	Cell-free assays	[1]
MT1-MMP (MMP-14)	2 - 200 nM	Cell-free assays	[1]
ADAM17 (TACE)	Inhibitory	Cell-based assays	[1]
L-selectin Shedding (ATP-induced)	IC50: 82.5 ± 38.0 µM	Human lymphocytes	[6]
CD23 Shedding (ATP-induced)	IC50: 5.7 ± 4.1 µM	B-CLL lymphocytes	[6]
Airway Smooth Muscle Proliferation	Max inhibition at 100 µM	Human airway smooth muscle cells	[7]
Neutrophil Transendothelial Migration	30 µM (did not block migration)	Human neutrophils, HPAEC	[8][9]
L-selectin Shedding (FMLP-stimulated)	30 µM (inhibited shedding)	Human neutrophils	[9]

Experimental Protocols

Protocol: In Vitro Cell Migration Assay using a Transwell System (Boyden Chamber)

This protocol describes a common method for assessing the effect of **Ro 31-9790** on the migration of adherent or non-adherent cells towards a chemoattractant.

Materials:

- Cells of interest (e.g., cancer cell line, primary endothelial cells, lymphocytes)
- Complete cell culture medium
- Serum-free cell culture medium
- **Ro 31-9790** (stock solution typically prepared in DMSO)
- Chemoattractant (e.g., FBS, specific growth factors like VEGF, SDF-1)
- Transwell inserts (select pore size based on cell type, e.g., 8 μ m for most cancer cells)
- 24-well companion plates
- Phosphate-Buffered Saline (PBS)
- Cell dissociation solution (e.g., Trypsin-EDTA) for adherent cells
- Fixation solution (e.g., 4% paraformaldehyde or methanol)
- Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
- Cotton swabs
- Microscope

Methodology:

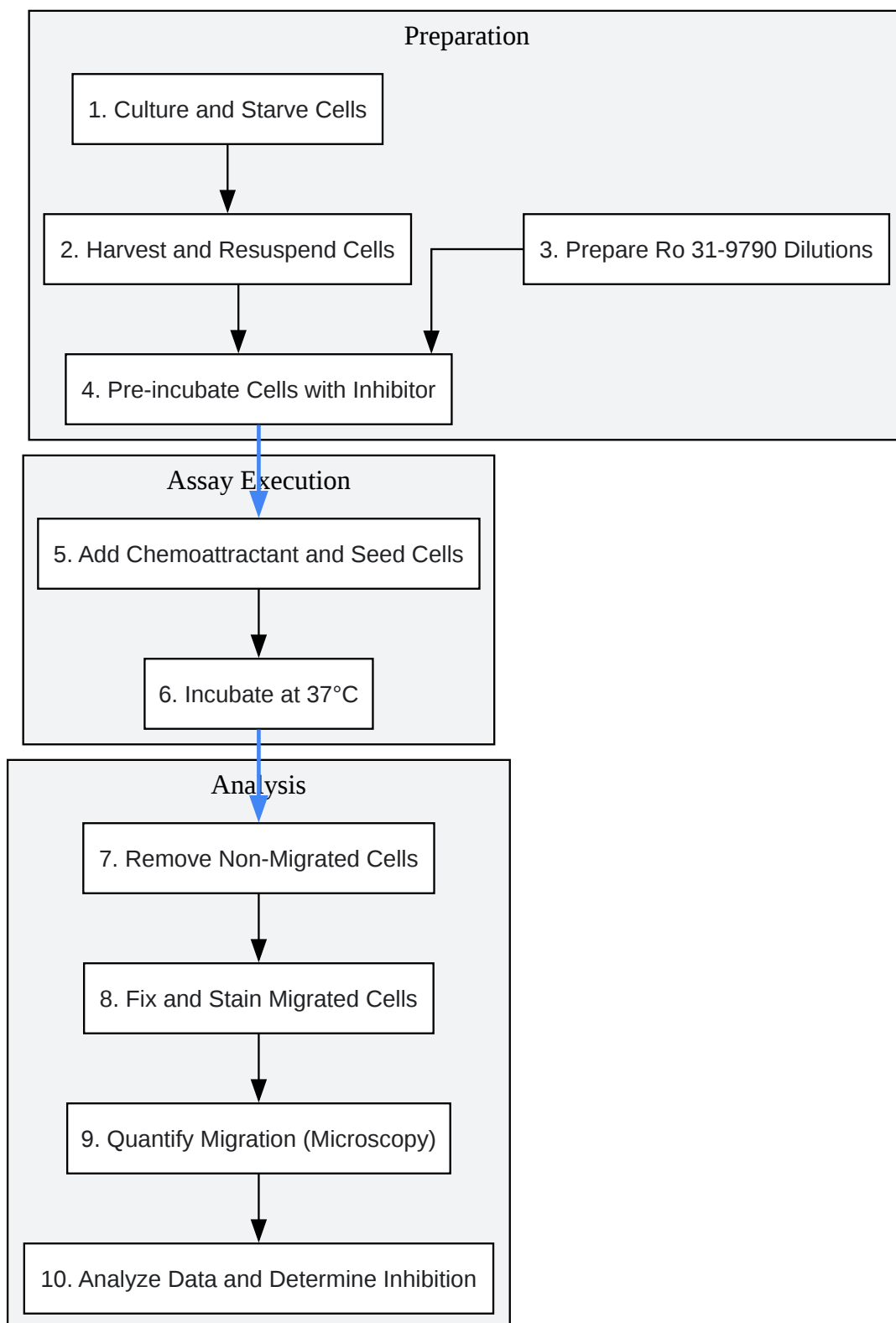
- Cell Preparation:
 - Culture cells to ~80% confluency.
 - The day before the assay, starve the cells by replacing the complete medium with serum-free medium for 12-24 hours. This reduces basal migration and sensitizes cells to the

chemoattractant.

- On the day of the assay, harvest the cells. For adherent cells, wash with PBS and detach using a cell dissociation solution. Neutralize and centrifuge the cells.
- Resuspend the cell pellet in serum-free medium at a concentration of 1×10^5 to 5×10^5 cells/mL.
- **Ro 31-9790 Preparation:**
 - Prepare a stock solution of **Ro 31-9790** in DMSO (e.g., 10 mM). Store at -20°C .
 - On the day of the experiment, dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 1 μM , 10 μM , 30 μM , 100 μM). Prepare a vehicle control using the same final concentration of DMSO.
 - Pre-incubate the prepared cell suspension with the different concentrations of **Ro 31-9790** or vehicle control for 30-60 minutes at 37°C .[\[10\]](#)
- **Assay Setup:**
 - Add the chemoattractant to the lower chamber of the 24-well plate. For example, add 600 μL of medium containing 10% FBS. For a negative control, use serum-free medium.
 - Carefully place the Transwell inserts into the wells, avoiding air bubbles.
 - Add 100-200 μL of the pre-incubated cell suspension (containing **Ro 31-9790** or vehicle) to the upper chamber of each Transwell insert.
- **Incubation:**
 - Incubate the plate at 37°C in a humidified incubator with 5% CO_2 . The incubation time will vary depending on the cell type and can range from 4 to 48 hours. Optimize this time for your specific cell line.
- **Quantification of Migration:**
 - After incubation, carefully remove the Transwell inserts from the wells.

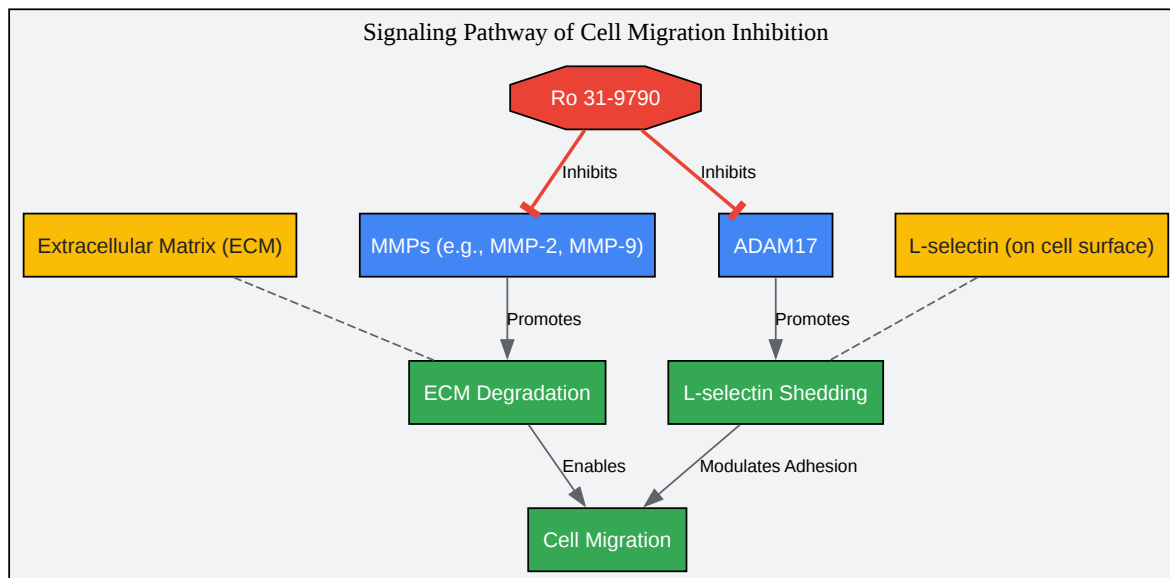
- Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
- Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
- Wash the inserts with PBS.
- Stain the migrated cells by immersing the inserts in a staining solution (e.g., Crystal Violet) for 15-30 minutes.
- Gently wash the inserts with water to remove excess stain and allow them to air dry.
- Visualize and count the migrated cells using a microscope. Count cells in several random fields of view for each membrane and calculate the average.
- Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance can be measured using a plate reader.
- Data Analysis:
 - Calculate the average number of migrated cells per field for each condition.
 - Normalize the data to the vehicle control to determine the percentage of inhibition for each concentration of **Ro 31-9790**.
 - Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed inhibition.

Mandatory Visualization



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Caption: Experimental workflow for a cell migration assay using **Ro 31-9790**.



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Caption: **Ro 31-9790** inhibits MMPs and ADAM17, blocking pathways for cell migration.

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